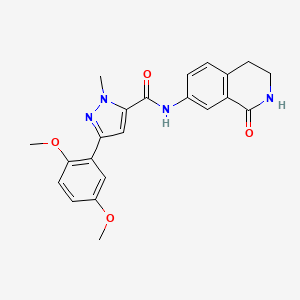![molecular formula C22H28N2O B2559681 1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol CAS No. 2305463-12-9](/img/structure/B2559681.png)
1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a propanol chain, which is further substituted with a 2-methylcyclohexylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of biphenylamine derivatives.
Attachment of the Propanol Chain: The carbazole is then reacted with a suitable alkylating agent to introduce the propanol chain.
Substitution with 2-Methylcyclohexylamino Group: The final step involves the substitution of the hydroxyl group with the 2-methylcyclohexylamino group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, while the amino group can form hydrogen bonds with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(9H-carbazol-9-yl)ethanol: Similar structure but lacks the 2-methylcyclohexylamino group.
9-(2-Hydroxyethyl)-9H-carbazole: Another carbazole derivative with a different substitution pattern.
Carbazol-9-yl-methanol: Contains a methanol group instead of the propanol chain.
Uniqueness
1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylcyclohexylamino group enhances its potential interactions with biological targets, making it a valuable compound for further research.
特性
IUPAC Name |
1-carbazol-9-yl-3-[(2-methylcyclohexyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h3-4,6-7,9-10,12-13,16-17,20,23,25H,2,5,8,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPIWQGYLSUJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
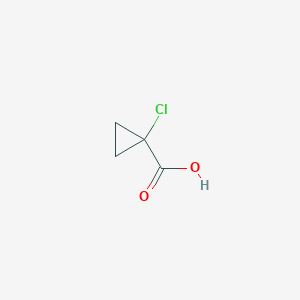
![(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B2559599.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2559602.png)
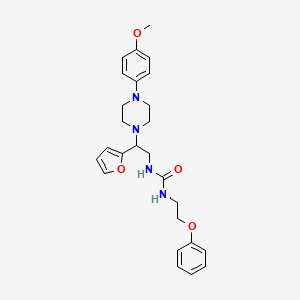
![Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate](/img/structure/B2559604.png)
![N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2559605.png)
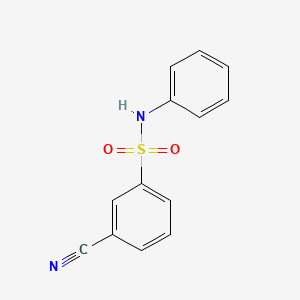
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2559608.png)

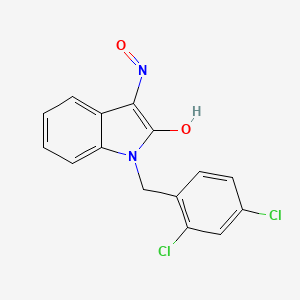
![8-(DIMETHYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2559615.png)
![2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2559616.png)
